molecular formula C21H21N5O3S B4595123 3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol

3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B4595123
M. Wt: 423.5 g/mol
InChI Key: ZUGBMNWBWIBXLX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methylpyrimidinylsulfanyl group, and a pyrazolopyrimidin-7-ol core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. This can be achieved through the reaction of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrimidinylsulfanyl Group: The pyrimidinylsulfanyl group is introduced through a nucleophilic substitution reaction involving 4-methylpyrimidine-2-thiol and an appropriate leaving group, such as a halide, on the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the dimethoxyphenyl and pyrimidinylsulfanyl groups suggests potential interactions with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol: Lacks the pyrimidinylsulfanyl group.

    3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidine: Lacks the hydroxyl group at position 7.

Uniqueness

The uniqueness of 3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dimethoxyphenyl and pyrimidinylsulfanyl groups, along with the pyrazolopyrimidin-7-ol core, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-5-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-12-7-8-22-21(23-12)30-11-15-10-18(27)26-20(24-15)19(13(2)25-26)14-5-6-16(28-3)17(9-14)29-4/h5-10,25H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGBMNWBWIBXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol
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3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol
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3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol
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3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol
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3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol
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3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol

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